8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate is a synthetic analog of cyclic adenosine monophosphate, a crucial second messenger in cellular signaling. This compound is recognized for its role as an activator of protein kinase A, which is pivotal in various biological processes, including metabolism, gene expression, and cell proliferation. Its chemical structure includes a bromine atom at the 8-position of the adenosine ring, which enhances its stability and lipophilicity compared to natural cyclic adenosine monophosphate.
This compound can be sourced from various chemical suppliers and is classified as a cyclic nucleotide. Its CAS number is 123334-12-3, and it is often referred to by synonyms such as 8-bromo-cyclic adenosine monophosphate and 8-bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate. The molecular formula for this compound is C10H12BrN5NaO7P, with a molecular weight of approximately 450.12 g/mol .
The synthesis of 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt typically involves the bromination of adenosine followed by phosphorylation. The general steps include:
These methods can vary based on specific laboratory protocols and desired purity levels.
The molecular structure of 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt features a purine base (adenosine) linked to a phosphate group through a ribose sugar. The presence of the bromine atom at the 8-position significantly influences its biological activity and stability.
The structural representation can be depicted using SMILES notation: NC1=C2N=C(Br)N([C@@H]3O[C@@H]4COP(O)(=O)O[C@H]4[C@H]3O)C2=NC=N1
.
8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt can participate in various biochemical reactions, primarily involving protein kinase A activation. It acts as an agonist that mimics the effects of cyclic adenosine monophosphate, leading to phosphorylation of target proteins.
Key reactions include:
The mechanism of action for 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt involves its role as a second messenger in cellular signaling pathways. Upon entering cells, it binds to protein kinase A:
This process underscores its importance in regulating metabolic pathways and cellular functions.
8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt is widely used in research settings for:
Its ability to mimic natural cyclic adenosine monophosphate makes it invaluable for understanding cellular processes and developing therapeutic strategies targeting these pathways .
8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate (8-Br-cAMP) is a brominated derivative of endogenous cyclic adenosine monophosphate (cAMP). Its primary mechanism involves mimicking cAMP’s ability to activate Protein Kinase A (PKA), a master regulator of cellular metabolism, gene expression, and ion channel activity. Unlike endogenous cAMP, 8-Br-cAMP readily traverses the plasma membrane due to its lipophilic bromine substitution at the 8th position of the adenine ring [3] . This cell permeability eliminates dependence on membrane transporters, enabling direct intracellular delivery of the second messenger signal [1] [8].
Once intracellular, 8-Br-cAMP binds to the regulatory subunits (R) of PKA with high affinity, causing dissociation of the catalytic subunits (C). These free catalytic subunits phosphorylate serine and threonine residues on downstream target proteins, initiating signaling cascades. Research in human adrenal H295R cells demonstrates that 8-Br-cAMP robustly induces CYP19 (aromatase) expression—a PKA-dependent process validating its efficacy as a PKA activator [1]. Similarly, studies using rat INS-1 insulinoma cells and primary human pancreatic beta cells confirm that 8-Br-cAMP modulates PKA targets like ATP-sensitive potassium (K_ATP) channels, leading to membrane depolarization and insulin secretion [7].
Table 1: Key Cellular Processes Modulated by 8-Br-cAMP via PKA Activation
Cell/Tissue Type | PKA-Dependent Outcome | Experimental Context |
---|---|---|
H295R adrenal cells | Induction of CYP19 (aromatase) expression | Positive control for steroidogenic studies [1] |
Pancreatic beta cells | Inhibition of K_ATP channels, insulin secretion | Electrophysiology and hormone assays [7] |
Hepatocytes | Upregulation of β-adrenoceptors | Receptor trafficking studies [1] |
Esophageal cancer (Eca-109) | Growth inhibition, differentiation, apoptosis | Oncology research models [4] [10] |
A critical limitation of endogenous cAMP is its rapid hydrolysis by phosphodiesterases (PDEs), enzymes that terminate cAMP signaling by converting it to 5'-AMP. The bromine atom at the C8 position of 8-Br-cAMP sterically hinders access to the catalytic site of PDEs, conferring exceptional resistance to enzymatic degradation [3] . This structural modification extends the half-life of 8-Br-cAMP by >10-fold compared to cAMP under physiological conditions, enabling sustained activation of cAMP effectors like PKA and Epac (Exchange protein activated by cAMP) [3].
The functional impact of this resistance is profound in experimental settings requiring prolonged pathway modulation. For example, in studies of K_ATP channel activity in pancreatic beta cells, 8-Br-cAMP maintained channel inhibition significantly longer than non-halogenated cAMP analogs [7]. Similarly, its stability facilitates long-term differentiation protocols, such as inducing osteoblastic differentiation or angiogenesis in stem cells through sustained VEGF production, where transient cAMP signals would be insufficient [4] [10]. This resistance also minimizes the need for non-specific PDE inhibitors (e.g., IBMX), reducing off-target effects in mechanistic studies [4].
Table 2: Structural and Functional Advantages of 8-Br-cAMP Over Endogenous cAMP
Property | Endogenous cAMP | 8-Br-cAMP | Functional Implication |
---|---|---|---|
Membrane Permeability | Low (requires transporters) | High (passive diffusion) | Direct intracellular delivery without permeabilization [1] [3] |
PDE Resistance | Susceptible (short t½) | Resistant (long t½) | Sustained signaling; reduced need for PDE inhibitors [3] [7] |
PKA Activation | Transient | Prolonged | Enhanced induction of differentiation/apoptosis [1] [4] |
Beyond PKA activation, 8-Br-cAMP modulates diverse second messenger systems, including Epac-dependent pathways and ion channel regulation. Its effects can diverge from endogenous cAMP due to differences in effector specificity and temporal dynamics. A pivotal distinction arises in Epac activation: while both molecules activate Epac GTP-exchange factors, 8-Br-cAMP’s stability amplifies and prolongs this signaling. In pancreatic beta cells, 8-Br-cAMP inhibits K_ATP channels primarily via Epac2, not PKA, as confirmed using Epac-specific agonists and dominant-negative Epac1 transfection [7]. This Epac-mediated channel inhibition is negligible with endogenous cAMP due to rapid hydrolysis.
Comparatively, 8-Br-cAMP exhibits higher efficacy in gene regulation and cell fate determination. It enhances pluripotency induction in human fibroblasts when combined with valproic acid (VPA), outperforming endogenous cAMP by stabilizing reprogramming transcription factors like Oct4 and Sox2 [4]. In cancer models, it exerts dual effects on esophageal carcinoma cells: promoting differentiation at low concentrations (via PKA-pCREB) and apoptosis at high concentrations (via sustained Epac/Rap1 signaling) [4] [10]. Such biphasic responses are rarely observed with endogenous cAMP due to its transient activity.
Table 3: Comparative Signaling Effects of 8-Br-cAMP vs. Endogenous cAMP
Signaling Pathway | Endogenous cAMP Effect | 8-Br-cAMP Effect | Key Experimental Evidence |
---|---|---|---|
PKA-CREB Phosphorylation | Transient (minutes) | Sustained (hours) | Enhanced CYP19 transcription in adrenal cells [1] |
Epac/Rap1 Activation | Weak/transient | Robust/prolonged | K_ATP channel inhibition in beta cells [7] |
Stem Cell Differentiation | Inconsistent | Efficient iPSC generation and maturation | Synergy with VPA in fibroblasts [4] |
Angiogenesis Induction | Minimal | VEGF production in endothelial cells | Tissue engineering applications [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7